Colchicine Colchicine Colchicine is a medication most commonly used to treat gout. Colchicine inhibits microtubule polymerization by binding to tubulin, one of the main constituents of microtubules. Availability of tubulin is essential to mitosis, so colchicine effectively functions as a "mitotic poison" or spindle poison. The mitosis-inhibiting function of colchicine has been of great use in the study of cellular genetics. To see the chromosomes of a cell under a light microscope, it is important that they be viewed near the point in the cell cycle in which they are most dense. This occurs near the middle of mitosis (specifically metaphase), so mitosis must be stopped before it completes.
Brand Name: Vulcanchem
CAS No.: 64-86-8
Catalog No.: VC1048349
InChI: InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
SMILES: CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Molecular Formula: C22H25NO6
Molecular Weight: 399.44

Colchicine

* For research use only. Not for human or veterinary use.

CAS No.: 64-86-8

Inhibitors

Catalog No.: VC1048349

Molecular Formula: C22H25NO6

Molecular Weight: 399.44

Purity: >98% (or refer to the Certificate of Analysis)

Colchicine - 64-86-8

CAS No. 64-86-8
Product Name Colchicine
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Synonyms Colchicina; Colchicin; Condylon; Colsaloid; Colchicinum.
Molecular Formula C22H25NO6
Molecular Weight 399.44
InChI InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
InChIKey IAKHMKGGTNLKSZ-INIZCTEOSA-N
SMILES CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Appearance White to light yellow solid powder.
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description Colchicine is a medication most commonly used to treat gout. Colchicine inhibits microtubule polymerization by binding to tubulin, one of the main constituents of microtubules. Availability of tubulin is essential to mitosis, so colchicine effectively functions as a "mitotic poison" or spindle poison. The mitosis-inhibiting function of colchicine has been of great use in the study of cellular genetics. To see the chromosomes of a cell under a light microscope, it is important that they be viewed near the point in the cell cycle in which they are most dense. This occurs near the middle of mitosis (specifically metaphase), so mitosis must be stopped before it completes.
References 1: Yeh LC, Banerjee A, Prasad V, Tuszynski JA, Weis AL, Bakos T, Yeh IT, Ludueña RF, Lee JC. Effect of CH-35, a novel anti-tumor colchicine analogue, on breast cancer cells overexpressing the βIII isotype of tubulin. Invest New Drugs. 2015 Dec 21. [Epub ahead of print] PubMed PMID: 26686345.
2: Kuo MC, Chang SJ, Hsieh MC. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study. Medicine (Baltimore). 2015 Dec;94(50):e1570. doi: 10.1097/MD.0000000000001570. PubMed PMID: 26683907.
3: Fahim M, Singh M, Kamal YT, Mukhtar HM, Ahmad S. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations. J Pharm Bioallied Sci. 2015 Oct-Dec;7(4):260-3. doi: 10.4103/0975-7406.168021. PubMed PMID: 26681878; PubMed Central PMCID: PMC4678988.
4: Izadi Amoli A, Bozorgi A, HajHossein Talasaz A, Salehi Omran A, Mortazavi SH, Jalali A, Nasirpour S, Jenab Y. Efficacy of colchicine versus placebo for the treatment of pericardial effusion after open-heart surgery: A randomized, placebo-controlled trial. Am Heart J. 2015 Dec;170(6):1195-201. doi: 10.1016/j.ahj.2015.09.020. Epub 2015 Oct 3. PubMed PMID: 26678641.
5: Rohena CC, Telang N, Da C, Risinger A, Sikorski JA, Kellogg GE, Gupton JT, Mooberry SL. Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified Through Structure-based Design. Mol Pharmacol. 2015 Dec 11. pii: mol.115.101592. [Epub ahead of print] PubMed PMID: 26655304.
6: Imazio M, Gaita F. Colchicine for cardiovascular medicine. Future Cardiol. 2015 Dec 3. [Epub ahead of print] PubMed PMID: 26632860.
7: Ataş H, Cemil BC, Canpolat F, Gönül M. The Effect of Colchicine on Mean Platelet Volume in Behcet's Disease. Ann Clin Lab Sci. 2015 Sep;45(5):545-9. PubMed PMID: 26586706.
8: Solomon DH, Liu CC, Kuo IH, Zak A, Kim SC. Effects of colchicine on risk of cardiovascular events and mortality among patients with gout: a cohort study using electronic medical records linked with Medicare claims. Ann Rheum Dis. 2015 Nov 18. pii: annrheumdis-2015-207984. doi: 10.1136/annrheumdis-2015-207984. [Epub ahead of print] PubMed PMID: 26582823.
9: Portincasa P. Colchicine, Biologic Agents and More for the Treatment of Familial Mediterranean Fever. The Old, the New, and the Rare. Curr Med Chem. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26572612.
10: Solak Y, Sipahi S. Impact of glomerular filtration rate in colchicine toxicity. Semin Arthritis Rheum. 2015 Oct 22. pii: S0049-0172(15)00248-6. doi: 10.1016/j.semarthrit.2015.09.012. [Epub ahead of print] PubMed PMID: 26564025.
  

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18.0152 g/mol